Product packaging for Hexamethyldisilazane(Cat. No.:CAS No. 999-97-3)

Hexamethyldisilazane

Cat. No.: B044280
CAS No.: 999-97-3
M. Wt: 161.39 g/mol
InChI Key: FFUAGWLWBBFQJT-UHFFFAOYSA-N
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Description

Hexamethyldisilazane (HMDS) is a versatile organosilicon compound prized in research for its potent silylating and protecting group capabilities. Its primary mechanism of action involves acting as a source of the trimethylsilyl (TMS) group, which it readily transfers in the presence of acidic protons. This makes HMDS an exceptionally effective reagent for the silylation of a wide range of functional groups, most notably converting sensitive hydroxyl groups in sugars, steroids, and nucleosides into their inert trimethylsilyl ether derivatives. This transformation is crucial for protecting these reactive sites during complex multi-step synthetic sequences, thereby enabling selective reactions at other positions in the molecule. Furthermore, HMDS serves as a key precursor for the synthesis of this compound salts, such as lithium hexamethyldisilazide (LiHMDS), a powerful, non-nucleophilic base widely employed in enolate formation and deprotonation reactions. Its low nucleophilicity and steric bulk allow for the controlled generation of specific enolate regioisomers, which is fundamental in advanced organic synthesis and pharmaceutical development. Researchers value HMDS for its high efficiency, relatively mild reaction conditions, and the volatility of its byproduct, ammonia, which simplifies purification processes. Its applications extend to use as a cleaning agent in microfabrication and as a reagent in the production of silicon nitride ceramics, highlighting its cross-disciplinary utility in both chemical and materials science laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H19NSi2 B044280 Hexamethyldisilazane CAS No. 999-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane
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InChI

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3
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InChI Key

FFUAGWLWBBFQJT-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C
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Molecular Formula

C6H19NSi2
Record name HEXAMETHYL DISILAZANE
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Related CAS

27495-70-1, Array
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2025395
Record name Hexamethyldisilazane
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Molecular Weight

161.39 g/mol
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Physical Description

Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals., Liquid
Record name HEXAMETHYL DISILAZANE
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Boiling Point

125 °C
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Flash Point

48 °F (NFPA, 2010), 27 °C, 81 °F (27 °C) closed cup, 14 °C (closed cup) /from table/
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Solubility

Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene, Insol in water, reacts slowly, In water, 392 mg/l @ 25 °C /Estimated/
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Density

0.7741 g/cu cm at 25 °C
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Vapor Pressure

13.8 [mmHg], 13.8 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

999-97-3, 4039-32-1
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Synthetic Methodologies and Advanced Preparations of Hexamethyldisilazane

Established Synthetic Routes to HMDS

The foundational methods for synthesizing HMDS have been refined over decades for both large-scale industrial production and smaller-scale laboratory applications. These routes are characterized by their reliability and well-understood reaction mechanisms.

2 (CH₃)₃SiCl + 3 NH₃ → [((CH₃)₃Si)₂]NH + 2 NH₄Cl

Industrial processes are optimized for yield, cost-effectiveness, and purity. A common approach uses trimethylchlorosilane as the raw material, which reacts with ammonia (B1221849) under inert solvent conditions, followed by distillation. guidechem.com Variations of this process aim to improve efficiency and reduce costs. For instance, a solvent-free method has been developed where trimethylchlorosilane is added to a sealed reaction kettle, and ammonia gas is introduced under pressure. google.com This method accelerates the reaction speed and eliminates the need for organic solvents, which in turn reduces production costs and simplifies the purification process by removing the solvent removal step. google.comgoogle.com

Another established industrial route utilizes hexamethyldisiloxane (B120664) as a starting material. In this multi-step process, hexamethyldisiloxane reacts with concentrated sulfuric acid to form an intermediate, which is then reacted with hydrogen chloride to generate trimethylchlorosilane. The resulting trimethylchlorosilane is subsequently reacted with ammonia to produce HMDS. guidechem.com

A high-pressure continuous process has also been detailed where preheated streams of ammonia and trimethylchlorosilane are reacted at approximately 230 bar and 175°C. chemicalbook.com This method allows for efficient separation of the product and recycling of unreacted ammonia, achieving a high purity of HMDS. chemicalbook.com

Parameter Method 1: TMSCl + Ammonia (Solvent-Free) Method 2: TMSCl + Ammonia (Continuous High-Pressure)
Reactants Trimethylchlorosilane, AmmoniaTrimethylchlorosilane, Ammonia
Pressure 0.1 - 0.2 MPa google.com~230 bar chemicalbook.com
Temperature 40 - 50 °C google.com~175 °C chemicalbook.com
Solvent None google.comNone chemicalbook.com
Key Feature Eliminates organic solvents, reducing cost. google.comContinuous process with high throughput and purity. chemicalbook.com
Yield >99% purity, 89.99% yield reported in a similar batch process. guidechem.com96% of theoretical yield, 99.0 wt-% purity. chemicalbook.com

On a laboratory scale, the synthesis of HMDS often mirrors the industrial reaction of trimethylchlorosilane with ammonia, albeit with modifications for smaller quantities and different equipment. The reaction is typically performed in an inert solvent. guidechem.com

HMDS is also a crucial precursor for preparing other widely used organosilicon reagents, particularly alkali metal hexamethyldisilazides like lithium bis(trimethylsilyl)amide (LiHMDS), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS). atamanchemicals.comorgsyn.org These strong, non-nucleophilic bases are synthesized by the deprotonation of HMDS. For example, LiHMDS is prepared by reacting HMDS with n-butyllithium. atamanchemicals.com

[(CH₃)₃Si]₂NH + BuLi → [(CH₃)₃Si]₂NLi + BuH

The synthesis of these derivatives is a common laboratory procedure that starts with commercially available or lab-synthesized HMDS. orgsyn.orggoogle.com

Compound Reactants Typical Solvent Key Feature
LiHMDS Hexamethyldisilazane, n-ButyllithiumTetrahydrofuran (B95107) (THF)Commonly used non-nucleophilic base. atamanchemicals.com
NaHMDS This compound, Sodium AmideBenzeneReaction proceeds at 25-30°C. google.com
KHMDS This compound, Potassium MetalTetrahydrofuran (THF)Can be prepared from potassium metal at elevated temperatures. google.com

Novel and Sustainable Synthetic Approaches for HMDS

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing HMDS, aligning with the principles of green chemistry. These novel approaches include solvent-free reactions, microwave-assisted synthesis, and continuous flow techniques.

Green chemistry approaches to HMDS synthesis primarily focus on minimizing waste, reducing energy consumption, and avoiding hazardous solvents. The solvent-free industrial method, where the reaction is carried out under ammonia pressure, is a significant step in this direction as it eliminates the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying product work-up. google.comgoogle.com

Furthermore, the development of highly efficient catalysts can reduce the energy requirements and reaction times. While HMDS itself has low silylating power, its reactivity can be significantly enhanced by catalysts like iodine or bismuth triflate (Bi(OTf)₃) for silylation reactions. researchgate.netorganic-chemistry.org Research into catalytic methods for the synthesis of HMDS itself could lead to greener pathways. For instance, using catalysts could potentially lower the reaction temperature and pressure required, leading to energy savings. researchgate.net One-pot syntheses where HMDS is used as a source of ammonia for producing other compounds, such as α-amino phosphonates, under solvent-free conditions, also represent a green methodology by improving atom economy and reducing process steps. researchgate.net

Microwave-assisted synthesis is a well-established green chemistry technique that can dramatically reduce reaction times, increase yields, and enhance product purity by enabling rapid and uniform heating of the reaction mixture. anton-paar.comyoutube.com While specific literature detailing the direct microwave-assisted synthesis of HMDS is sparse, the principles are applicable to organosilicon chemistry. nih.govresearchgate.net HMDS is used as a reagent in microwave-assisted condensation reactions, demonstrating its stability and utility under these conditions. atamanchemicals.com

The application of microwave irradiation to the reaction between trimethylchlorosilane and ammonia could potentially offer several advantages over conventional heating:

Rapid Heating: Microwaves directly heat the reactants, leading to a much faster rise to the optimal reaction temperature. anton-paar.com

Reduced Reaction Time: Reactions that take hours conventionally can often be completed in minutes. nih.gov

Improved Yield and Purity: The rapid heating can minimize the formation of byproducts. youtube.com

This technology represents a promising avenue for a more energy-efficient and rapid production of HMDS. nih.gov

Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, consistent product quality, and easier scalability. flinders.edu.au A continuous process for the production of HMDS has been successfully developed and patented. google.com

In this process, liquid trimethylchlorosilane and gaseous ammonia are fed into a series of reactors. google.com The first reactor is a high-shear vessel that facilitates rapid mixing and reaction, forming a slurry of HMDS and the ammonium chloride byproduct. google.com This slurry can then be passed to a second reactor to ensure the complete reaction of the starting materials. The residence time in the reactor is carefully controlled, typically between 10 and 40 minutes, at a temperature of 40°C to 60°C. google.com The ammonium chloride byproduct is then continuously removed from the product stream using a centrifuge. google.com

This continuous flow approach not only allows for large-scale, efficient production but also improves the safety of the process by minimizing the volume of reactive materials at any given time. nih.govresearchgate.net

Parameter Continuous Flow Process Details
Reactants Liquid Trimethylchlorosilane, Gaseous Ammonia
Reactor Type High-shear vessel in a recirculating loop. google.com
Temperature 40°C - 60°C google.com
Residence Time 10 - 40 minutes google.com
Separation Centrifuge for continuous removal of Ammonium Chloride. google.com
Advantages High throughput, consistent quality, improved safety, scalability. google.comflinders.edu.au

Purification and Characterization Techniques for HMDS Synthesis Products

The synthesis of this compound (HMDS) yields a crude product that contains unreacted starting materials, byproducts, and residual solvents. Therefore, rigorous purification and subsequent characterization are imperative to achieve the high purity levels required for its diverse applications, particularly in the electronics and pharmaceutical industries.

Purification of Crude this compound

Multiple techniques are employed to purify crude HMDS, often in combination, to effectively remove impurities. The choice of method depends on the initial purity of the crude product and the target specifications.

A primary and widely used method for purifying HMDS is distillation . google.comguidechem.com Fractional distillation is effective for separating HMDS from components with different boiling points, such as residual solvents or byproducts like hexamethyldisiloxane (HMDSO) and unreacted trimethylchlorosilane (TMCS). google.com In some processes, the crude product is first washed with water to remove water-soluble impurities like ammonium chloride (NH4Cl), a common byproduct of HMDS synthesis. guidechem.com The organic phase, containing HMDS, is then subjected to distillation to yield a product with a purity often exceeding 99%. guidechem.com

Chemical treatment can also be integrated into the purification process. For instance, crude HMDS filtrate can be treated with sodium amide (NaNH2). This treatment helps to remove impurities by converting them into non-volatile products that can be subsequently separated through filtration or distillation. google.com This method is particularly effective in reducing levels of TMCS and trimethylsilanol (B90980) (TMSOH). google.com

For highly impure HMDS, more complex purification strategies may be necessary. These can involve treatment with acidic or basic compounds to induce condensation or hydrolytic condensation of impurities, followed by water washing and distillation. epo.org Further purification to remove trace odor-causing impurities can be achieved by heat treatment with acid clay and subsequent contact with activated carbon. epo.org

Interactive Data Table: Purification Methods for this compound

Purification MethodTarget ImpuritiesDescription
Fractional Distillation Solvents, Hexamethyldisiloxane (HMDSO), Trimethylchlorosilane (TMCS)Separates components based on differences in boiling points. A common final step to achieve high purity. google.comguidechem.comorgsyn.org
Water Washing Ammonium Chloride (NH4Cl), Water-soluble catalystsThe crude product is washed with water to dissolve and remove inorganic salts and other soluble impurities. guidechem.comepo.org
Chemical Treatment Trimethylchlorosilane (TMCS), Trimethylsilanol (TMSOH)Treatment with reagents like sodium amide converts certain impurities into easily separable forms (e.g., non-volatile salts). google.com
Filtration Solid byproducts (e.g., Ammonium Chloride)A physical separation method to remove solid particles from the liquid crude product. google.comorgsyn.org
Adsorption Odor-causing trace impuritiesInvolves treating the HMDS with materials like acid clay or activated carbon to adsorb and remove trace contaminants. epo.org

Characterization Techniques for this compound

To verify the purity and confirm the identity of the synthesized HMDS, a suite of analytical techniques is employed. These methods provide both qualitative and quantitative information about the product's composition.

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of HMDS. chemlinked.com.cn When equipped with a Flame Ionization Detector (FID), GC can effectively separate and quantify HMDS from volatile impurities such as HMDSO and TMCS. chemlinked.com.cnatamanchemicals.com The results are typically reported as an area percentage, providing a quantitative measure of the product's assay. chemlinked.com.cn For more detailed analysis, GC is often coupled with Mass Spectrometry (GC-MS), which helps in the definitive identification of trace components by providing mass information for each separated peak. chemicalbook.com

Spectroscopic methods are essential for confirming the molecular structure of HMDS.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups present in the HMDS molecule. The spectra would show absorptions corresponding to N-H, Si-N, and Si-C bonds, confirming the compound's identity. ebi.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. ¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms, primarily those on the methyl groups attached to the silicon atoms. ²⁹Si NMR can also be employed to directly probe the silicon atoms in the molecule. umich.edunih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound and can be used to identify fragment ions, which provides further structural evidence. nist.gov

In specialized applications, such as the analysis of HMDS-derived thin films or plasma processes, other advanced characterization techniques are utilized. These include Optical Emission Spectroscopy (OES) to monitor reactive species in HMDS-containing plasmas and surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to analyze the chemical composition of surfaces treated with HMDS. e-asct.orgresearchgate.net

Interactive Data Table: Analytical Techniques for HMDS Characterization

TechniquePurposeInformation Obtained
Gas Chromatography (GC) Purity Assessment & QuantificationSeparates volatile components and determines the percentage of HMDS and key impurities (e.g., HMDSO, TMCS). chemlinked.com.cnatamanchemicals.com
GC-Mass Spectrometry (GC-MS) Impurity IdentificationProvides mass and fragmentation data for separated components, enabling definitive identification of trace impurities. chemicalbook.com
FTIR Spectroscopy Structural ConfirmationIdentifies characteristic chemical bonds (N-H, Si-N, Si-CH₃) to verify the molecular structure. ebi.ac.ukresearchgate.net
NMR Spectroscopy Detailed Structural ElucidationProvides information on the chemical environment of protons (¹H NMR) and silicon atoms (²⁹Si NMR). umich.edunih.gov
Mass Spectrometry (MS) Molecular Weight DeterminationConfirms the molecular weight of the synthesized compound. nist.gov
Optical Emission Spectroscopy (OES) Plasma AnalysisCharacterizes reactive species in plasma processes involving HMDS. e-asct.org

Hexamethyldisilazane in Organic and Organometallic Synthesis Research

Silylation Reactions Mediated by HMDS

HMDS is widely employed for the trimethylsilylation of substrates with active hydrogen atoms, such as alcohols, amines, thiols, and carboxylic acids. atamanchemicals.comsigmaaldrich.comchemicalbook.com The reaction involves the replacement of an active hydrogen with a TMS group, producing ammonia (B1221849) as the sole byproduct. sigmaaldrich.comscientificlabs.co.uk This characteristic is advantageous as the gaseous ammonia is easily removed from the reaction mixture, simplifying the workup process. scientificlabs.co.ukacs.org While effective, HMDS is considered a weak silylating agent, and its reactivity often requires enhancement through catalysis or specific reaction conditions. acs.orgcmu.edusigmaaldrich.com

The conversion of hydroxyl, amino, thiol, and carboxyl groups into their corresponding trimethylsilyl (B98337) derivatives is a cornerstone application of HMDS. atamanchemicals.comchemicalbook.com This transformation is crucial in multistep organic synthesis, where the temporary deactivation of these reactive groups is necessary. organic-chemistry.org The general reactivity order for silylation with a given agent is alcohols > phenols > carboxylic acids > amines > amides, with steric hindrance also playing a significant role (primary > secondary > tertiary). sigmaaldrich.com The HMDS-mediated silylation of glutamic acid, for instance, has been shown to yield the lactam pyroglutamic acid efficiently. wikipedia.orgchemicalbook.com

The mechanism of HMDS-mediated silylation is generally understood as a nucleophilic attack by the heteroatom (e.g., oxygen in an alcohol) on one of the silicon atoms of the HMDS molecule. sigmaaldrich.com This process proceeds through a bimolecular transition state. sigmaaldrich.com For the reaction to proceed to completion, the leaving group's basicity must be greater than that of the group it replaces. sigmaaldrich.com

The reaction of HMDS with silica (B1680970) surfaces has been studied to understand the sequence of surface reactions. The primary products are hexamethyldisiloxane (B120664) (HMDSO) and ammonia. acs.org Studies suggest the reaction is sequential, with ammonia being the initial product detected. acs.org

In catalyzed reactions, the mechanism is altered. With an iodine catalyst, for example, a plausible mechanism involves the polarization of the Si-N bond in HMDS by the iodine molecule. cmu.eduorganic-chemistry.org This creates a more reactive silylating species, which is then attacked by the alcohol. A subsequent release of the silyl (B83357) ether and an unstable ammonia-iodine complex occurs. The irreversible cleavage of this complex evolves ammonia gas and regenerates the iodine catalyst, allowing it to re-enter the catalytic cycle. cmu.edu A proposed mechanism for the silylation of alcohols with HMDS in nitromethane (B149229) has also been described. researchgate.net

Due to its inherently low silylating power, the use of HMDS often necessitates forceful conditions or long reaction times. cmu.eduorganic-chemistry.org To overcome this limitation, a variety of catalysts have been developed to activate HMDS and accelerate the silylation process. cmu.edu These catalysts can be broadly categorized as acidic, including both Brønsted and Lewis acids, or as heterogeneous solid catalysts. sigmaaldrich.comtruegeometry.com The choice of catalyst can significantly influence the reaction's efficiency, speed, and selectivity. cmu.eduresearchgate.net For example, HMDS alone is often unsuitable for silylating sterically hindered tertiary alcohols, but the reaction proceeds in almost quantitative yields when a catalyst like iodine is introduced. cmu.edu

Below is a table summarizing various catalysts used to promote silylation with HMDS.

Catalyst CategorySpecific CatalystSubstrate ScopeKey Features/Conditions
Halogens Iodine (I₂)Alcohols (primary, secondary, tertiary, acid-sensitive), PhenolsEfficient and nearly neutral conditions; room temperature. cmu.eduorganic-chemistry.orgacs.org
Lewis Acids Zinc Chloride (ZnCl₂)AlcoholsRequires refluxing acetonitrile. cmu.edu
Lanthanum Trichloride (LaCl₃)Alcohols (primary, secondary, benzylic, phenolic, allylic, tertiary)Efficient activation of HMDS. researchgate.net
Zirconyl Triflate [ZrO(OTf)₂]Alcohols (primary, secondary, tertiary), PhenolsReusable catalyst, mild conditions. researchgate.net
Ferric Chloride (FeCl₃)Alcohols, PhenolsMild conditions in acetonitrile. researchgate.net
Solid/Heterogeneous Catalysts Silica ChlorideAlcoholsProvides high chemoselectivity for alcohols over amines and thiols. tandfonline.com
Montmorillonite K-10 ClayHydroxyl GroupsHeterogeneous catalysis. cmu.edu
Envirocat EPZG®AlcoholsHigh yields with absolute chemoselectivity. tandfonline.com
Sulfonic acid functionalized nanomagnetic zirconiaAlcohols, PhenolsHeterogeneous, reusable, and stable catalyst. researchgate.net
Other Lithium Perchlorate (LiClO₄)Alcohols, PhenolsMild, neutral, solvent-free conditions. acs.org
Trimethylsilyl Chloride (TMSCl)Alcohols, Carboxylic AcidsOften used as a co-catalyst with HMDS. wikipedia.orgchemicalbook.com

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern organic synthesis. Catalytic systems involving HMDS have been developed to achieve high levels of chemoselectivity. For instance, the combination of HMDS and silica chloride facilitates the efficient silylation of alcohols while leaving amines and thiols completely unreacted. tandfonline.com

Similarly, certain catalysts allow for the selective protection of different types of alcohols based on steric hindrance. Anhydrous ferric chloride and cupric sulfate (B86663) pentahydrate have been shown to catalyze the silylation of primary alcohols with high selectivity in the presence of secondary and tertiary alcohols, as well as phenols. researchgate.netresearchgate.net This selectivity is invaluable when a specific hydroxyl group in a polyhydroxylated molecule needs to be targeted for reaction. The use of Envirocat EPZG® as a catalyst also results in high yields with absolute chemoselectivity for alcohols. tandfonline.com

In complex organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.orgchemistrytalk.org HMDS is frequently used to install the trimethylsilyl (TMS) group for this purpose, particularly for hydroxyl, amine, and thiol groups. atamanchemicals.comwikipedia.orgsigmaaldrich.com

A protecting group must be easy to introduce and remove in high yields and stable to the conditions of subsequent reaction steps. organic-chemistry.org The TMS group fulfills these criteria for many applications. By converting a polar, reactive functional group like an alcohol into a less polar, more sterically hindered silyl ether, its nucleophilicity and acidity are suppressed. organic-chemistry.orgchemistrytalk.org This allows other parts of the molecule to undergo reactions, such as those involving strong bases or nucleophiles, without affecting the protected site. organic-chemistry.org After the desired transformations are complete, the TMS group can be readily removed to regenerate the original functional group. organic-chemistry.org

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. chromtech.comresearchgate.net However, many compounds of biological and chemical interest, such as sugars, amino acids, and fatty acids, are non-volatile due to their polar functional groups (e.g., -OH, -COOH, -NH2). semmelweis.huphenomenex.blog These groups lead to strong intermolecular hydrogen bonding, which raises their boiling points. researchgate.net

Derivatization is a process used to chemically modify these compounds to increase their volatility and thermal stability, making them suitable for GC analysis. chromtech.comyoutube.com Silylation with HMDS is one of the most common derivatization techniques. sigmaaldrich.comchromtech.com By replacing active hydrogens with non-polar TMS groups, the polarity of the molecule is reduced, intermolecular hydrogen bonding is eliminated, and volatility is increased. sigmaaldrich.comphenomenex.blog This process also often improves peak shape and detectability in GC and provides characteristic fragmentation patterns in mass spectrometry (MS), which aids in structure elucidation. wikipedia.orgresearchgate.netsemmelweis.hu HMDS is added to the analyte, sometimes with a catalyst or in a specialized solvent, to create silylated products prior to injection into the GC system. atamanchemicals.comwikipedia.org

The following table lists examples of compound classes that are frequently derivatized with HMDS for chromatographic analysis.

Analyte ClassExample Compounds
Alcohols & Phenols Sterols, Phenol (B47542), Hydroquinone, Catechol, Monoglycerides scientificlabs.co.uksigmaaldrich.com
Carboxylic Acids Free fatty acids, Krebs cycle acids, Phenylpyruvic acid, Shikimic acid scientificlabs.co.uksigmaaldrich.com
Amines & Amides Bioamines, Amino acids (e.g., γ-aminobutyric acid), Urea scientificlabs.co.uksigmaaldrich.comsemmelweis.hu
Other Compounds Pesticidal carbamates, Hydroxycoumarins, Malonaldehyde scientificlabs.co.uksigmaaldrich.com

Derivatization for Enhanced Volatility and Chromatographic Analysis

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Hexamethyldisilazane (HMDS) is a crucial derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. chemicalbook.comnih.govatamanchemicals.com Its primary function is to increase the volatility and thermal stability of compounds containing active hydrogen atoms, making them suitable for GC analysis. chemicalbook.comtcichemicals.com Silylation, the process of replacing an active hydrogen in functional groups like –OH, –COOH, =NH, –NH₂, and –SH with a trimethylsilyl (TMS) group, is the most common derivatization technique for GC. sigmaaldrich.comsigmaaldrich.com Compared to the original compounds, the resulting silyl derivatives are generally less polar, more volatile, and more thermally stable. sigmaaldrich.comsigmaaldrich.com

HMDS is considered a weak trimethylsilyl donor and was one of the first reagents used for preparing TMS derivatives. sigmaaldrich.comsigmaaldrich.com While it can be used alone, its reactivity, or silylating power, is often enhanced by the addition of acidic catalysts such as trimethylchlorosilane (TMCS) or trifluoroacetic acid. sigmaaldrich.comsigmaaldrich.comavantorsciences.com The reaction with HMDS produces ammonia as the only byproduct, which can easily be removed from the reaction mixture. sigmaaldrich.comsigmaaldrich.com This method is favored for its efficiency and the stability of the resulting TMS derivatives. sigmaaldrich.com

The applications of HMDS in GC-MS are extensive. It is frequently used to prepare samples for the analysis of a wide range of otherwise non-volatile chemicals. chemicalbook.com Specific applications include the derivatization of alcohols, phenols, amines, amino acids, and thiols. wikipedia.org Researchers have successfully used HMDS for the GC-MS analysis of various biological and organic compounds, including:

Sugars and related substances thermofisher.com

Bioamines and their metabolites sigmaaldrich.comscientificlabs.co.uk

Phenols, hydroquinone, and catechol in urine samples sigmaaldrich.comscientificlabs.co.uk

Fatty acids and metal soaps in paint samples sigmaaldrich.comscientificlabs.co.uk

Pesticidal carbamates and ureas sigmaaldrich.comscientificlabs.co.uk

Steroids and sterols thermofisher.com

The general order of reactivity for functional groups with a given silylating agent is: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com Steric hindrance also plays a significant role, with primary alcohols and amines reacting more readily than secondary or tertiary ones. sigmaaldrich.com

Table 1: Selected Applications of HMDS in GC-MS Derivatization

Analyte ClassCompound ExamplesPurpose of DerivatizationReference
CarbohydratesSugarsIncrease volatility and improve chromatographic separation thermofisher.com
Alcohols & PhenolsSteroids, Sterols, PhenolIncrease volatility for GC analysis sigmaaldrich.comthermofisher.com
Carboxylic AcidsFatty Acids, KetoacidsConvert to more volatile TMS esters sigmaaldrich.comthermofisher.com
AminesBioamines, Amino AcidsForm TMS derivatives for improved detection chemicalbook.comwikipedia.org
PesticidesCarbamates, UreasEnable GC analysis of otherwise non-volatile compounds scientificlabs.co.uk
Thermally Assisted Derivatization (Thermochemolysis) with HMDS

Thermally assisted derivatization, or thermochemolysis, is an analytical technique where chemical derivatization occurs in-situ at elevated temperatures, typically within the injection port of a gas chromatograph. msconsult.dkmun.ca This method is particularly useful for analyzing complex, non-volatile macromolecules that would otherwise be unsuitable for direct GC-MS analysis. msconsult.dk

In the context of pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), HMDS is added to an analyte to generate silylated diagnostic products during the pyrolysis process. chemicalbook.comwikipedia.org This in-situ silylation enhances the detectability of compounds that possess polar functional groups. wikipedia.org By converting polar moieties into more volatile and thermally stable trimethylsilyl derivatives at the moment of thermal degradation, thermochemolysis with HMDS allows for the characterization of the constituent components of polymeric materials. chemicalbook.comresearchgate.net

Research has demonstrated the utility of Py(HMDS)-GC/MS for the chemical characterization of complex archaeological materials like birch bark tar. researchgate.net This technique allows for simultaneous analysis of both the polymerized and solvent-soluble fractions of the material. The resulting chromatograms reveal homologous series of derivatized compounds, such as monocaboxylic fatty acid TMS esters, which provide structural information about the original biopolymer (e.g., suberin). researchgate.net While other reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) are also used for thermochemolysis (specifically for methylation), HMDS provides a direct route for the silylation of pyrolysis products. msconsult.dkmun.canih.gov

HMDS as a Reagent in Condensation Reactions

This compound serves as a versatile reagent in various condensation reactions, facilitating the formation of carbon-nitrogen bonds and the synthesis of complex molecules. chemicalbook.comwikipedia.org It often acts as a dehydrating agent or a source of nitrogen under specific reaction conditions.

Synthesis of Heterocyclic Compounds

HMDS is employed as a key reagent in condensation reactions for the synthesis of various heterocyclic compounds. chemicalbook.comchemicalbook.comwikipedia.org For instance, it has been used in the microwave-assisted synthesis of xanthine (B1682287) derivatives. chemicalbook.comwikipedia.org In these reactions, HMDS facilitates the necessary condensation steps to form the heterocyclic ring system.

A notable application is the use of HMDS as a nitrogen source for the synthesis of trisubstituted imidazoles. researchgate.net In a method developed by Moon and co-workers, 1H-furan-2,5-dione was effectively converted to 1H-pyrrole-2,5-dione by reacting it with HMDS. researchgate.net Furthermore, researchers have developed a protocol for synthesizing functionalized 2,4,6-triaryl pyridines and pyrimidines from aromatic ketones and aldehydes, using HMDS as the nitrogen source under microwave irradiation. researchgate.net The silylation of glutamic acid with excess HMDS and a catalytic amount of TMSCl, followed by treatment with an alcohol, yields the lactam pyroglutamic acid, another heterocyclic compound. chemicalbook.comwikipedia.org

Table 2: Examples of Heterocyclic Synthesis Using HMDS

ReactantsProduct ClassRole of HMDSReference
1,2-Diketones, AldehydesTrisubstituted ImidazolesNitrogen Source researchgate.net
Aromatic Ketones, AldehydesTriaryl Pyridines/PyrimidinesNitrogen Source researchgate.net
Glutamic AcidLactam (Pyroglutamic Acid)Silylating/Condensing Agent chemicalbook.comwikipedia.org
1H-furan-2,5-dione1H-pyrrole-2,5-dioneNitrogen Source researchgate.net

Amidination Reactions with Sulfonamides and Amines

A significant application of HMDS in condensation chemistry is its role in mediating amidination reactions. Research has established an efficient, metal-free, oxidant-free, and solvent-free protocol for synthesizing N-sulfonylformamidines and N-arylformamidines. organic-chemistry.orgacs.org This method involves the reaction of sulfonamides or anilines with formamides, promoted by HMDS. organic-chemistry.orgacs.orgnih.gov

The proposed mechanism suggests that HMDS first reacts with a formamide (B127407) (e.g., N,N-dimethylformamide) to generate an N,N-disubstituent formimidamide intermediate. acs.orgresearchgate.net This active intermediate then serves as an amidinyl transfer reagent. acs.orgacs.org It reacts with a sulfonamide or an aniline, likely through a hydrogen-bonding interaction, to form the desired amidine product, releasing ammonia in the process. organic-chemistry.orgacs.org This approach is noted for its high efficiency, good yields, and suitability for large-scale synthesis, often producing products pure enough to not require column chromatography for isolation. organic-chemistry.orgacs.org The protocol is applicable to a diverse range of sulfonamides and anilines. organic-chemistry.org

Table 3: HMDS-Mediated Amidination Reaction Overview

Substrate 1Substrate 2MediatorKey ConditionsProduct TypeReference
SulfonamidesFormamidesHMDSMetal-free, oxidant-free, solvent-free, heatingN-sulfonylformamidines organic-chemistry.orgacs.org
AnilinesFormamidesHMDSMetal-free, oxidant-free, solvent-free, heatingN-arylformamidines organic-chemistry.orgacs.org

HMDS in Ligand and Precursor Synthesis for Organometallic Chemistry

This compound is a foundational molecule in organometallic chemistry, primarily serving as a precursor to a class of bulky, non-nucleophilic amide bases and as a ligand itself. chemicalbook.comwikipedia.org The resulting metal complexes, known as metal bis(trimethylsilyl)amides, are often soluble in nonpolar organic solvents and exhibit high reactivity due to their lipophilic and monomeric nature. wikipedia.org

HMDS as a Precursor to Lithium Hexamethyldisilazide (LiHMDS) and Related Bases

This compound is the conjugate acid of the hexamethyldisilazide anion, [N(Si(CH₃)₃)₂]⁻. wikipedia.org Deprotonation of HMDS yields alkali metal hexamethyldisilazide salts, which are powerful, sterically hindered, non-nucleophilic bases widely used in organic synthesis. wikipedia.orggoogle.com

The synthesis of Lithium Hexamethyldisilazide (LiHMDS) is typically achieved through the deprotonation of HMDS with an organolithium reagent, most commonly n-butyllithium, in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgwikipedia.org

Reaction: [(CH₃)₃Si]₂NH + n-BuLi → [(CH₃)₃Si]₂NLi + BuH

Similarly, other important related bases can be synthesized:

Sodium Hexamethyldisilazide (NaHMDS): Formed from the reaction of HMDS with a strong sodium base like sodium amide or sodium hydride. google.com

Potassium Hexamethyldisilazide (KHMDS): Prepared by reacting HMDS with potassium hydride. wikipedia.orgnih.govchemicalbook.com

These bases (LiHMDS, NaHMDS, KHMDS) are commercially available and indispensable in synthetic chemistry for deprotonation reactions where the introduction of a nucleophile is undesirable, such as in the formation of kinetic enolates. wikipedia.orggoogle.comrsc.org

Table 4: Synthesis of Alkali Metal Hexamethyldisilazide Bases from HMDS

Target BaseAbbreviationReagent for DeprotonationTypical SolventByproductReference
Lithium HexamethyldisilazideLiHMDSn-Butyllithium (n-BuLi)Tetrahydrofuran (THF)Butane wikipedia.orgwikipedia.org
Sodium HexamethyldisilazideNaHMDSSodium Amide (NaNH₂)Tetrahydrofuran (THF)Ammonia google.com
Potassium HexamethyldisilazideKHMDSPotassium Hydride (KH)Tetrahydrofuran (THF)Hydrogen (H₂) wikipedia.orgnih.gov

Role of HMDS in Metal-Catalyzed Transformations

This compound (HMDS) and its derivatives, particularly its metal amide salts like lithium hexamethyldisilazide (LiHMDS), play significant roles in a variety of metal-catalyzed transformations. These compounds can function as silylating agents, strong non-nucleophilic bases, and ligands, facilitating crucial bond-forming reactions in organic and organometallic synthesis. Their application is prominent in reactions catalyzed by palladium, copper, and nickel, enabling the synthesis of complex molecules and valuable chemical intermediates.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and HMDS is utilized in several key transformations.

Silylation of Aryl Halides: HMDS is a key reagent in the palladium-catalyzed silylation of aryl chlorides to produce aryltrimethylsilanes. organic-chemistry.org These products are important intermediates, particularly in cross-coupling reactions. Research has shown that using a catalytic system involving palladium with biaryl phosphine (B1218219) ligands effectively promotes this transformation. While the reaction shows broad functional group tolerance, challenges with electron-poor aryl chlorides can be overcome by modifying the catalytic system, for instance, by using a different ligand and lithium acetate (B1210297) in DMF. organic-chemistry.org This methodology provides a practical route to a wide array of aryltrimethylsilanes from commercially available starting materials. organic-chemistry.org

Carbonylative Coupling: In a novel procedure for synthesizing acylsilanes, HMDS has been used in the palladium-catalyzed carbonylative coupling of aryl iodides. researchgate.net This reaction introduces a carbonyl group and a silyl group simultaneously, yielding various benzoyl silanes in moderate to good yields. The process is effective for aryl iodides with both electron-donating and electron-withdrawing groups. researchgate.net

Cross-Coupling Reactions (using LiHMDS): The deprotonated form of HMDS, lithium hexamethyldisilazide (LiHMDS), serves as a highly effective base and ligand in palladium-catalyzed cross-coupling reactions. In the Sonogashira coupling of aryl fluorides with terminal alkynes, LiHMDS promotes the reaction efficiently without the need for traditional copper co-catalysts or excess amines. organic-chemistry.org Mechanistic studies suggest that LiHMDS plays a dual role as both a base and a ligand, where the formation of strong Li-F bonds helps to drive the reaction forward. organic-chemistry.org Furthermore, LiHMDS is employed as a base in the palladium-catalyzed amination of challenging substrates like halo-7-azaindoles, enabling the coupling of both primary and secondary amines under mild conditions. nih.gov

Copper-Catalyzed Reactions

While the development of new ligands like diamines has significantly advanced copper-catalyzed cross-coupling, metal derivatives of HMDS are also employed, typically as strong bases. acs.orgnih.gov The choice of base is often crucial for the success of these reactions. acs.org In some instances, catalytic amination methods that rely on metal salts of HMDS (M[HMDS]) have been considered for reactions with substrates like aryl chlorides, although their reactivity can be lower compared to other catalytic systems in specific applications. acs.org Copper iodide, in particular, has been utilized as an inexpensive catalyst for the cross-coupling of amides with iodo-derivatives, showcasing the versatility of copper-based systems. researchgate.net

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective alternative to palladium for various transformations, including amination and hydroimination reactions. orgsyn.orgnih.govnih.gov Similar to copper-catalyzed systems, metal amides derived from HMDS can be used as bases in these reactions. However, their effectiveness can be substrate-dependent. For example, in the context of amination, methods relying on M[HMDS] were found to exhibit low reactivity toward certain aryl chlorides. acs.org Despite this, nickel-based catalysts are effective for the amination of a range of aryl chlorides and sulfamates, representing an important tool in medicinal chemistry. orgsyn.org

Metal CatalystReaction TypeRole of HMDS/DerivativeSubstratesKey FindingsReference
PalladiumSilylationSilylating AgentAryl Chlorides, HexamethyldisilaneProduces aryltrimethylsilanes in good yields with broad functional group tolerance. An alternative system with a different ligand and LiOAc improves results for electron-poor substrates. organic-chemistry.org
PalladiumCarbonylative CouplingSilylating AgentAryl Iodides, Carbon MonoxideA novel method to synthesize benzoyl silanes in moderate to good yields. researchgate.net
PalladiumSonogashira CouplingLiHMDS as Base and LigandAryl Fluorides, Terminal AlkynesAchieves high yields (up to 99%) without copper co-catalysts. LiHMDS plays a crucial dual role. organic-chemistry.org
PalladiumAminationLiHMDS as BaseHalo-7-azaindoles, Primary and Secondary AminesEnables cross-coupling with challenging heteroaryl halides under mild conditions using specialized biaryl phosphine ligands. nih.gov
CopperAminationM[HMDS] as BaseAryl ChloridesConsidered as a base, but can exhibit lower reactivity compared to other systems for certain substrates. acs.org
NickelAminationM[HMDS] as BaseAryl ChloridesM[HMDS]-based methods showed low reactivity in specific contexts, though nickel catalysis is generally effective for aryl chloride amination. acs.org

Hexamethyldisilazane in Materials Science and Engineering Research

Surface Modification and Hydrophobization Applications

A primary application of Hexamethyldisilazane in materials science is for surface modification, specifically to render surfaces hydrophobic (water-repellent). chemicalbook.commdpi.com This is achieved through a process called silylation, where the reactive HMDS molecule interacts with hydroxyl (-OH) groups present on a substrate's surface. This reaction replaces the polar hydroxyl groups with non-polar trimethylsilyl (B98337) groups, drastically lowering the surface energy and its affinity for water. platypustech.commicrochemicals.com

In the microfabrication of integrated circuits and microelectromechanical systems (MEMS), the adhesion of photoresist to silicon wafers is a critical step for successful photolithography. wikipedia.orgbiolinscientific.com A pristine silicon wafer surface is typically polar and hydrophilic due to an adsorbed layer of water and the presence of surface hydroxyl groups, which leads to poor adhesion with the generally non-polar photoresist compounds. wikipedia.orgbrighton-science.com

To overcome this, HMDS treatment is a standard industry practice used as an adhesion promoter. platypustech.combiolinscientific.com The process involves two key stages:

Dehydration Bake: The silicon wafer is first baked, often in a vacuum environment at temperatures around 120-160°C, to remove physically adsorbed water from the surface. microchemicals.combiolinscientific.comutdallas.edu

HMDS Priming: Following the bake, the wafer is exposed to HMDS vapor in a process known as vapor priming. wikipedia.orgbiolinscientific.com The HMDS molecules react with the remaining surface silanol (B1196071) (Si-OH) groups, creating a silylated, non-polar surface. microchemicals.comwikipedia.org This hydrophobic surface is more compatible with the photoresist, ensuring strong adhesion and preventing issues like delamination during subsequent development or etching steps. biolinscientific.combrighton-science.com

The effectiveness of the HMDS treatment is quantifiable by measuring the change in the wafer's surface properties.

Table 1: Effect of HMDS Treatment on Silicon Wafer Surface Properties

PropertyBefore HMDS Treatment (Hydrophilic)After HMDS Treatment (Hydrophobic)Reference
Surface Energy56.9 mN/m44.1 mN/m wikipedia.org
Water Contact Angle~40°65° - 80° biolinscientific.com

HMDS is widely used to silylate laboratory glassware to render it hydrophobic. wikipedia.orgchemicalbook.com This treatment prevents liquids from wetting the glass surface, which is advantageous for minimizing cross-contamination and ensuring complete transfer of reagents. marketpublishers.com

Beyond standard lab equipment, HMDS vapor deposition is employed to modify specialized substrates for advanced research applications. For instance, treating glass coverslips with HMDS for in vitro gliding assays in molecular motor studies offers significant advantages over traditional methods like nitrocellulose coating. researchgate.netchemrxiv.org The HMDS treatment is substantially faster, taking less than 30 minutes compared to over 12 hours for nitrocellulose preparation. researchgate.netchemrxiv.org Furthermore, it produces an atomically flat surface with low autofluorescence, which is crucial for high-fidelity single-molecule measurements. researchgate.netchemrxiv.org

Table 2: Comparison of Surface Treatments for Glass Coverslips

PropertyNitrocellulose CoatingHMDS Vapor DepositionReference
Preparation Time>12 hours<30 minutes researchgate.netchemrxiv.org
Surface TopographyRoughAtomically Flat researchgate.netchemrxiv.org
AutofluorescenceHighLow researchgate.netchemrxiv.org

Inorganic materials such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are often incorporated as fillers into polymer matrices to create nanocomposites with enhanced mechanical, thermal, or optical properties. nih.govresearchgate.net A significant challenge in creating these composites is the inherent incompatibility between the hydrophilic surface of the inorganic fillers and the hydrophobic nature of most polymers. researchgate.net

HMDS is used to chemically modify the surface of these fillers, transforming them from hydrophilic to hydrophobic. platypustech.comresearchgate.net This surface treatment improves the dispersion of the nanoparticles within the polymer matrix and strengthens the interfacial adhesion between the filler and the polymer. nih.gov For example, fumed silica nanoparticles treated with HMDS are used as reinforcing agents in polydimethylsiloxane (B3030410) (PDMS) elastomers. mit.edu Research has shown that treating hydrophilic fumed silica with HMDS alters the mechanical properties of the resulting PDMS-silica nanocomposite. mit.edu

Table 3: Effect of HMDS Surface Treatment on PDMS-Silica Nanocomposite Properties (4.8 wt% filler)

Filler Type (Aerosil 300)Young's ModulusReference
Untreated Silica (Hydrophilic)3.01 ± 0.11 MPa mit.edu
HMDS-Treated Silica (Hydrophobic)2.58 ± 0.10 MPa mit.edu

This modification is crucial for preventing the agglomeration of nanoparticles and ensuring a uniform distribution, which is essential for achieving the desired material properties. researchgate.netresearchgate.net

The hydrophobizing capability of HMDS is leveraged to create robust water-repellent coatings on a variety of materials. mdpi.com By combining the chemical surface modification from HMDS with the physical surface topography, it is possible to achieve superhydrophobicity, characterized by water contact angles exceeding 150°. nih.gov

This effect is explained by the Cassie-Baxter theory, where air gets trapped within the rough structures of a hydrophobic surface, minimizing the contact area between the water droplet and the solid surface. A notable study demonstrated the creation of superhydrophobic surfaces by treating nanoporous anodic aluminum oxide (alumina) with HMDS vapor. nih.gov The inherent nano-scale roughness of the porous alumina, combined with the hydrophobicity imparted by the HMDS, resulted in a remarkable increase in the water contact angle. nih.gov

Table 4: Water Contact Angle (WCA) on Alumina Surfaces After HMDS Treatment

SubstrateWCA After HMDS TreatmentReference
Smooth Thin Film Alumina82.9° ± 3° nih.gov
Nanoporous Alumina153.2° ± 2° nih.gov

Such coatings are valuable for applications requiring self-cleaning properties, reduced fluid drag, and prevention of surface fouling. nih.gov

HMDS as a Molecular Precursor in Chemical Vapor Deposition (CVD)

Beyond surface modification, this compound serves as an important molecular precursor in Chemical Vapor Deposition (CVD) processes. wikipedia.orgchemicalbook.com CVD is a technique used to produce high-quality, high-performance solid thin films. youtube.com In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. youtube.comresearchgate.net HMDS is an attractive single-source precursor because it is less flammable and corrosive than conventional precursor gases like silane (B1218182) (SiH₄), methane (B114726) (CH₄), and ammonia (B1221849) (NH₃), and its liquid state at room temperature makes it easier to handle. wikipedia.orgchemicalbook.com

HMDS is particularly effective for depositing silicon carbonitride (SiCN) thin films, as its molecular structure conveniently contains all the necessary elements: silicon, carbon, and nitrogen. journaldephysique.org These films are synthesized using techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD), where an energy source such as plasma is used to decompose the precursor molecules at lower temperatures than in conventional CVD. wikipedia.orgjournaldephysique.org

In a typical PECVD process, HMDS vapor is introduced into a reactor along with a dilution or plasma gas like helium or argon. journaldephysique.org The plasma environment provides the energy to break the chemical bonds in the HMDS molecules, leading to the formation of a SiCN film on the substrate. The properties of these films can be tuned by adjusting deposition parameters such as temperature and pressure. journaldephysique.org SiCN films are known for their high mechanical strength, good resistance to oxidation, and valuable optical and electronic properties. journaldephysique.org

Table 5: Properties of SiCN Films Deposited via RPECVD using HMDS and Helium

Deposition ParameterResulting Film PropertyReference
Temperature: 473-773 KTransparent in visible range journaldephysique.org
Pressure: 3-6 x 10⁻³ TorrRefractive Index: 1.8 - 2.2 journaldephysique.org
-Microhardness: 2500 kg/mm² journaldephysique.org

Research using Ion Beam Induced Chemical Vapor Deposition (IBICVD) has also shown that HMDS can be used to deposit nitrogen-containing silicon carbide (SiC) films when using an Ar⁺ ion beam, and carbon-containing silicon nitride (SiN) films when using an N⁺ ion beam. nih.gov

Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizing HMDS

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. semicore.com This technique is distinguished by its use of a plasma to provide the energy required for the chemical reactions, which allows for processing at significantly lower temperatures (from room temperature to 350°C) compared to conventional chemical vapor deposition (CVD). semicore.com This low-temperature nature makes PECVD ideal for coating substrates that cannot withstand high heat. semicore.com

In this context, this compound is increasingly used as a molecular precursor. wikipedia.org It offers a significant advantage over traditional, highly flammable, and corrosive precursor gases such as silane (SiH₄), methane (CH₄), and ammonia (NH₃) because it is easier and safer to handle. wikipedia.org HMDS is a liquid organosilicon precursor that can be used to deposit a range of thin films, from polymer-like coatings to silicon dioxide films, often with a single, non-toxic source. dtic.mil When used in PECVD, HMDS is introduced into a chamber with a plasma, which may be generated from various gases like argon, helium, or nitrogen, to deposit silicon carbonitride (SiCN) thin films and other coatings with desirable mechanical, optical, and electronic properties. wikipedia.org

Control of Film Composition and Mechanical Properties via HMDS Precursors

A key advantage of using HMDS in PECVD is the ability to precisely control the final properties of the deposited thin film. dtic.milresearchgate.net The film's chemical composition, and consequently its mechanical and physical properties, can be tailored by adjusting the process parameters, particularly the gas mixture. dtic.mil

Research demonstrates that the composition of films deposited from an HMDS precursor can be controlled by balancing the partial pressures of the input gases, such as argon (Ar) and oxygen (O₂), with the partial pressure of the HMDS. dtic.mil This control allows for the continuous adjustment of the film's elemental makeup. For instance, the carbon content in the deposited film can be varied from approximately 50 atomic percent down to less than 1 atomic percent. dtic.mil

The addition of reactive gases to the HMDS plasma is a common strategy to modify film chemistry. Adding a small concentration of oxygen into the plasma causes a depletion of the organic components in the coating. mdpi.com Experiments have shown that introducing about 20% oxygen into the gas mixture can produce a coating with approximately 40 atomic percent of carbon. mdpi.com Similarly, using nitrogen as a reactive gas allows for the deposition of silicon carbonitride (SiCN) films, with the nitrogen flow rate being a key parameter to control the film's final characteristics. researchgate.net The properties of these SiCN films, including their surface morphology, chemical structure, wettability, and optical characteristics, are strongly correlated with the deposition conditions. researchgate.net

Table 1: Effect of Gas Mixture on Film Composition in PECVD with HMDS This table is interactive. You can sort and filter the data.

Precursor Reactive Gas Gas Concentration Resulting Film Type Key Finding Source(s)
HMDS Oxygen (O₂) Low to High Silicon Oxycarbide (SiOC) Increasing O₂ partial pressure reduces carbon content in the film. dtic.mil
HMDS Oxygen (O₂) ~20% SiOC Results in a coating with ~40 atomic % carbon. mdpi.com
HMDS Nitrogen (N₂) Variable Flow Rate Silicon Carbonitride (SiCN) Film properties (e.g., hardness, refractive index) depend on the N₂ flow rate. researchgate.net

Polymer Chemistry and Modification

HMDS is widely employed in polymer chemistry, primarily for altering surface characteristics to meet the demands of specific applications. scitechnol.com

This compound is highly effective for enhancing the surface properties of polymers, most notably for inducing hydrophobicity (water repellency). mdpi.complatypustech.com A common technique is plasma polymerization, where HMDS monomers are used to deposit a thin, highly cross-linked film onto a polymer substrate. mdpi.com

This method has been successfully applied to polydimethylsiloxane (PDMS), a polymer that is already hydrophobic. After depositing a plasma-polymerized HMDS (pp-HMDS) film, the PDMS surface can become superhydrophobic, exhibiting water contact angles as high as 170°. mdpi.com The high hydrophobicity is attributed to two main factors: the chemical composition of the film, which has a high density of nonpolar methyl (CH₃) groups, and the creation of a specific dual-scale surface roughness composed of quasi-spherical nanoparticles. mdpi.com

The process is also valued for its speed and simplicity. HMDS vapor deposition can modify a surface in under 30 minutes, creating an atomically flat and uniform hydrophobic layer. researchgate.net This surface modification is not limited to polymers; HMDS vapor treatment is also used to render other materials, such as nanoporous alumina, superhydrophobic. nih.gov On a smooth, modified alumina surface, the water contact angle might be around 83°, but on a nanoporous alumina surface with the same HMDS treatment, the contact angle can increase to over 153°, demonstrating the combined importance of chemistry and surface roughness. nih.gov

Table 2: Enhancement of Surface Hydrophobicity with HMDS Treatment This table is interactive. You can sort and filter the data.

Substrate Material Treatment Method Initial Contact Angle (°) Final Contact Angle (°) Key Observation Source(s)
Polydimethylsiloxane (PDMS) Plasma Polymerization of HMDS (30s) 122 ~170 Achieved superhydrophobic state with "lotus effect." mdpi.com
Polydimethylsiloxane (PDMS) Plasma Polymerization of HMDS (60s) 122 ~160 Longer deposition time slightly decreased the contact angle. mdpi.com
Smooth Thin Film Alumina HMDS Vapor Treatment Hydrophilic 82.9 ± 3 Surface becomes hydrophobic but not superhydrophobic. nih.gov
Nanoporous Alumina HMDS Vapor Treatment Hydrophilic 153.2 ± 2 Combination of HMDS chemistry and surface roughness creates superhydrophobicity. nih.gov

The synthesis of cross-linked resins or polymer networks can be achieved using HMDS, particularly through plasma-based techniques. During the plasma polymerization of HMDS, the monomer molecules are subjected to an energetic plasma environment. mdpi.com This leads to the fragmentation of the HMDS molecules and subsequent recombination reactions. mdpi.com

The result of this process is the deposition of a thin film that is not a simple linear polymer but rather a randomly and highly cross-linked network structure. mdpi.com These films are composed of highly branched structures that form a durable and stable coating. mdpi.com The extensive cross-linking contributes significantly to the mechanical and chemical stability of the deposited films, making them suitable for protective coatings and functional surface layers.

Advanced Materials and Nanotechnology

In the realm of nanotechnology, HMDS is a valuable molecule for the synthesis and modification of advanced materials, including those based on silica.

While HMDS is a silicon-containing compound, its primary role concerning silica (SiO₂) nanoparticles is often in surface modification rather than direct synthesis from the molecule itself. researchgate.netresearchgate.net The synthesis of SiO₂ nanoparticles typically proceeds via methods like the Stober process or sol-gel routes using precursors such as tetraethyl orthosilicate (B98303) (TEOS) or sodium silicate. mdpi.comnih.gov

However, HMDS is crucial for altering the surface chemistry of pre-existing silica structures, including fumed silica and synthesized nanoparticles. researchgate.netresearchgate.net The surface of silica is typically covered in hydroxyl (–OH) groups, known as silanols, which makes it hydrophilic (water-attracting). HMDS reacts readily with these surface silanol groups in a process called silylation. researchgate.netresearchgate.net

Quantum chemical calculations show this reaction occurs via a two-step mechanism. researchgate.net First, one of the trimethylsilyl groups [(CH₃)₃Si–] from an HMDS molecule bonds to a surface silanol, releasing trimethylaminosilane. In the second step, the reactive trimethylaminosilane intermediate reacts with another surface silanol to form a second trimethylsilyl surface group and ammonia as a byproduct. researchgate.net This process effectively replaces the polar, hydrophilic –OH groups with nonpolar, hydrophobic trimethylsilyl groups, transforming the silica surface from hydrophilic to hydrophobic. researchgate.net This modification is critical for improving the compatibility between silica nanoparticles and nonpolar polymer matrices in composite materials. researchgate.netresearchgate.net

HMDS in Graphene Surface Treatment for Electronic Devices

This compound (HMDS) plays a crucial role in materials science by enhancing the performance of graphene-based electronic devices through surface treatment. The intrinsic properties of graphene, such as high carrier mobility and ballistic transport, are often compromised by defects and impurities introduced during fabrication processes. nih.gov Polymer residues from photolithography and damage from plasma-based processing can degrade the quality of the graphene surface, hindering its electronic performance. nih.gov

Research demonstrates that applying a self-assembled monolayer (SAM) of HMDS to the graphene surface acts as a protective buffer layer. nih.govacs.org This treatment significantly mitigates damage during subsequent fabrication steps, such as thin-film deposition and metallization. nih.gov The HMDS layer prevents direct contact between the graphene and photoresists and protects the graphene during plasma processing. acs.org

The benefits of HMDS treatment have been systematically investigated, revealing significant improvements in the electrical characteristics of graphene field-effect transistors (FETs). researchgate.netaip.org Key findings from these studies indicate a marked enhancement in device performance.

Key Research Findings on HMDS Treatment of Graphene:

Performance MetricImprovement ObservedSource
Carrier Mobility 1.5x–2x increase for both electrons and holes aip.org
Contact Resistance More than a 2-fold reduction nih.govacs.org
Defect Density Significant reduction compared to as-transferred graphene nih.govresearchgate.net
Residual Carrier Concentration Effective reduction aip.org
Dirac Point Voltage Shifted closer to zero volts (e.g., from ~15 V to near 0 V) researchgate.netaip.org

The mechanism behind these improvements is attributed to several factors. HMDS treatment effectively removes and mitigates the effects of adsorbed impurities, such as water and oxygen molecules, from the graphene surface. researchgate.netaip.org This "cleaning" effect, combined with enhanced screening, reduces Coulomb scattering, which is a dominant scattering mechanism limiting carrier mobility at room temperature. aip.org Furthermore, by making the graphene surface more hydrophobic, HMDS helps prevent the re-adsorption of water and other polar molecules that can act as charge traps and scattering centers. researchgate.net Raman spectroscopy analysis confirms the positive effects of the treatment, showing a down-shifted G peak position and an increased intensity ratio between the 2D and G peaks, which are indicative of reduced doping and higher quality graphene. aip.orgaip.org This simple and effective surface treatment offers a practical path for preserving the high quality of graphene, which is essential for the fabrication of high-performance electronic and sensor devices. nih.govacs.org

HMDS in the Production of Siloxane Polymers

In the field of polymer chemistry, this compound (HMDS) is a key reagent in the synthesis and modification of siloxane polymers, most notably polydimethylsiloxane (PDMS). researchgate.net While not typically used as a primary monomer for building the main polymer backbone, HMDS serves a critical function as an end-capping or chain-terminating agent and as a silylating agent for modifying polymer composites. researchgate.netwikipedia.org

The primary role of HMDS in the synthesis of linear siloxane polymers is to control the molecular weight and stabilize the final polymer. researchgate.netwikipedia.org During the polymerization of cyclic siloxanes (like octamethylcyclotetrasiloxane, D4) or the hydrolysis-condensation of dichlorodimethylsilane, reactive silanol (Si-OH) groups are formed at the ends of the growing polymer chains. researchgate.netwikipedia.org These active sites can continue to react, leading to uncontrolled polymerization and high-viscosity materials. HMDS is introduced to "cap" these reactive ends. It reacts with the terminal silanol groups, replacing the reactive hydrogen with a non-reactive trimethylsilyl group (-Si(CH₃)₃). researchgate.net This reaction terminates the chain growth, allowing for the production of siloxane polymers with a specific, desired chain length and viscosity. researchgate.netwikipedia.org

The reaction of HMDS with surface silanol groups is a fundamental mechanism for modifying materials. researchgate.netresearchgate.net This is described by the following reaction: 2 ≡SiOH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 ≡Si-O-Si(CH₃)₃ + NH₃ researchgate.net

Beyond end-capping, HMDS is used as a silylating agent to create specialized polymer composites and coatings. rsc.org For instance, it is employed in the fabrication of hybrid organic-inorganic nanocomposites to impart hydrophobicity. In one study, HMDS was used as a silylating agent along with another precursor to create a superhydrophobic siloxane/PDMS coating for fabric filters. The introduction of HMDS was crucial for enhancing the water-repellent properties of the material. rsc.org

Effect of Silylating Agents on Siloxane/PDMS Nanocomposite Coatings:

Coating PropertyUncoated FabricCoated Fabric (with HMDS)Source
Surface Chemistry Hydrophilic cellulosic groupsHydrophobic trimethylsilyl groups rsc.org
Water Repellency Readily absorbs waterSuperhydrophobic rsc.org

In this application, HMDS and other silylating agents introduce trimethylsilyl groups that lower the surface energy of the coating, leading to enhanced superhydrophobicity. rsc.org This functionalization is critical for applications such as self-cleaning surfaces and oil-water separation. rsc.org Similarly, polymethylhydrosiloxane (B1170920) (PMHS), a polymer with reactive Si-H bonds, can be used to modify other polymers like phenol-formaldehyde resins, where it reacts with hydroxyl groups to form a stable organic-inorganic hybrid network with improved thermal stability. mdpi.com The fundamental reaction of a silylating agent with hydroxyl groups is a versatile strategy in siloxane polymer technology.

Analytical Chemistry Research Involving Hexamethyldisilazane

Advanced Derivatization Strategies for Complex Matrices

Derivatization is a chemical modification process employed to convert analytes into a form that is more suitable for analysis, often by improving their chromatographic behavior or enhancing their detectability. mdpi.comgreyhoundchrom.com HMDS is a key silylating agent, introducing a trimethylsilyl (B98337) (TMS) group to molecules with active hydrogen atoms, such as those found in alcohols, phenols, carboxylic acids, and amines. colostate.edumdpi.com This process, known as silylation, effectively reduces the polarity of the analytes, thereby increasing their volatility and thermal stability, which is essential for GC-MS analysis. mdpi.com

The combination of HMDS with other reagents, such as trifluoroacetic acid (TFA), has proven to be an effective strategy for the simultaneous acylation and silylation of target compounds. This dual derivatization approach can be particularly advantageous for the quantitative analysis of complex samples. For instance, the use of HMDS and TFA has been demonstrated to be an ideal choice for determining the cannabinoid content in plant samples, especially those with low concentrations of the active ingredient. semmelweis.hu This method allows for the simultaneous quantitative measurement of both neutral and acidic compounds. semmelweis.hu

The derivatization process typically involves the evaporation of the sample to dryness, followed by the addition of the HMDS-based reagent mixture. semmelweis.hu The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. For example, a common protocol may involve heating the sample with the derivatization reagent at a specific temperature (e.g., 60-100 °C) for a duration ranging from 10 to 120 minutes. semmelweis.hu The resulting trimethylsilyl (TMS) derivatives are then directly analyzed by GC-MS. semmelweis.hu

Table 1: Example of HMDS/TFA Derivatization for Cannabinoid Analysis

Analyte ClassDerivatization ReagentKey Advantage
Cannabinoids (neutral and acidic)Hexamethyldisilazane (HMDS) and Trifluoroacetic acid (TFA)Enables simultaneous quantitative analysis of diverse cannabinoid compounds in a single chromatographic run. semmelweis.hu

In the field of metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, GC-MS is a powerful analytical platform. mdpi.comnih.gov However, many metabolites are non-volatile and require derivatization prior to analysis. Silylation with reagents like HMDS is a cornerstone of sample preparation in GC-MS-based metabolomics. mdpi.comnih.gov This process allows for the analysis of a wide range of biological compounds, including sugars, amino acids, organic acids, and fatty acids. mdpi.comsemmelweis.hu

The derivatization protocol for metabolomics studies often involves a two-step process: methoxyamination followed by silylation. nih.gov Methoxyamination is employed to stabilize the carbonyl groups of sugars, preventing the formation of multiple isomers, while silylation increases the volatility of the metabolites. nih.gov The choice of silylating agent and reaction conditions is critical for achieving comprehensive and reproducible results. nih.gov

Chemical derivatization is a crucial technique for enhancing the sensitivity and selectivity of analytical methods, particularly for the trace analysis of compounds in complex matrices. mdpi.comresearchgate.net By introducing a specific chemical group into the analyte molecule, derivatization can significantly improve its detectability by various analytical instruments. mdpi.com In the context of GC-MS, silylation with HMDS can enhance the signal intensity of target analytes, allowing for their detection at very low concentrations. researchgate.net

This sensitivity enhancement is particularly important in fields such as environmental analysis and therapeutic drug monitoring, where the target compounds are often present at trace levels. mdpi.com Derivatization can improve the ionization efficiency of analytes in the mass spectrometer, leading to a stronger signal and a lower limit of detection. researchgate.net

HMDS in Sample Preparation for Microscopy

Beyond its role in chromatography, HMDS plays a significant part in the preparation of biological specimens for microscopy, especially for scanning electron microscopy (SEM).

Critical point drying (CPD) has traditionally been the standard method for drying biological samples for SEM. emsdiasum.comnih.govgu.se However, CPD can be time-consuming and requires specialized equipment. sigmaaldrich.comresearchsquare.com this compound has emerged as a widely accepted and effective alternative to CPD for drying biological specimens. emsdiasum.comsigmaaldrich.comoup.com The primary advantage of HMDS lies in its low surface tension, which allows for the gentle evaporation of the solvent from the sample, minimizing the structural damage caused by the surface tension forces of water. emsdiasum.comscienceservices.eu This results in better preservation of the surface ultrastructure of the specimen. researchsquare.com

The HMDS drying method is simpler, faster, and more cost-effective compared to CPD, making it an attractive option for many laboratories. nih.govsigmaaldrich.com The procedure typically involves dehydrating the fixed specimen through a graded series of ethanol (B145695), followed by immersion in HMDS, and finally, allowing the HMDS to evaporate in a fume hood. scienceservices.euacta-microscopica.org

Table 2: Comparison of Drying Methods for SEM Sample Preparation

Drying MethodPrincipleAdvantagesDisadvantages
This compound (HMDS) Drying Evaporation of a low surface tension chemical. emsdiasum.comscienceservices.euSimple, fast, cost-effective, good preservation of animal tissues. nih.govsigmaaldrich.comMay cause shrinkage in some plant specimens. nih.gov
Critical Point Drying (CPD) Transition of liquid to gas at the critical point, avoiding surface tension. researchgate.netExcellent preservation of delicate structures, especially in plant tissues. nih.govTime-consuming, requires specialized equipment. sigmaaldrich.comresearchsquare.com
Freeze Drying (FD) Sublimation of water from a frozen state.Good for preserving the shape and size of specimens.Can cause ice crystal artifacts.

HMDS is extensively used in the preparation of a wide variety of biological specimens for SEM analysis. This includes animal tissues, insects, and microbial cells. nih.govsigmaaldrich.comoup.com For animal tissues, HMDS treatment has been shown to produce results that are comparable to those obtained with CPD. nih.gov It is effective in preserving the morphology of soft tissues and delicate structures. researchgate.net

In the case of soft-bodied insect larvae, which can be challenging to prepare for SEM, a modified HMDS protocol involving puncturing the integument has been developed to allow for effective dehydration and preservation of surface details. oup.com For microbial studies, such as the examination of bacterial colonization on surfaces, HMDS has been successfully used as a drying agent, providing clear images of cell attachment and microcolony formation. sigmaaldrich.com

The general protocol for preparing biological specimens for SEM using HMDS involves the following steps:

Primary Fixation: To preserve the cellular structure, typically with glutaraldehyde. gu.seacta-microscopica.org

Secondary Fixation: Often with osmium tetroxide to fix lipids and enhance contrast. gu.seacta-microscopica.org

Dehydration: A stepwise process using increasing concentrations of ethanol to remove water. gu.seacta-microscopica.org

HMDS Treatment: The dehydrated sample is immersed in HMDS. scienceservices.euacta-microscopica.org

Drying: The HMDS is allowed to evaporate, leaving a dry specimen ready for mounting and coating. scienceservices.euacta-microscopica.org

Methodological Comparisons and Optimization of HMDS Drying Protocols

In the field of sample preparation for scanning electron microscopy (SEM), this compound (HMDS) drying serves as a common alternative to methods like critical-point drying (CPD). Research has focused on comparing these techniques to evaluate their effectiveness for different sample types and on optimizing the HMDS protocol to minimize artifacts such as cell shrinkage.

Methodological comparisons often weigh the preservation of morphological structures against practical considerations like cost and complexity. For many biological specimens, HMDS drying is considered a fast, simple, and inexpensive method that does not require specialized equipment beyond a fume hood. fraunhofer.desigmaaldrich.com Studies comparing HMDS with CPD have shown that for animal tissues, biofilms, and cell cultures, the quality of morphological preservation is often comparable. researchgate.netbohrium.com For instance, one comparison using animal tissues (including rat kidney, trachea, and lung) found that HMDS, CPD, and another solvent, Peldri II, produced identical results. nih.gov However, for plant specimens, which contain large central vacuoles, CPD provides substantially better preservation, with HMDS-treated samples showing considerable shrinkage. researchgate.netnih.gov

Optimization of the HMDS drying protocol is crucial for minimizing artifacts. The process typically involves dehydrating the sample through a graded ethanol series before immersing it in HMDS. researchgate.netnih.gov Variations in the protocol, such as the duration of immersion in HMDS and the concentration gradients of HMDS in ethanol, have been investigated to improve outcomes. One approach involves a stepwise increase in the HMDS concentration in ethanol, followed by immersion in 100% HMDS. researchgate.net Studies have tested various immersion times, ranging from 3 to 10 minutes, with the optimal duration often depending on the sample size and type. fraunhofer.de While the physical mechanism of HMDS drying is not as well understood as CPD, it is thought to reduce the effects of surface tension during evaporation, thereby preserving the sample's structure. plos.orgresearchgate.net

Below is a comparison of different HMDS drying protocols that have been tested for preparing cellular samples for SEM analysis.

Protocol IDPrimary Procedure (HMDS in 100% Ethanol)Secondary Procedure (100% HMDS)Reference Application
P110-step series from 10% to 100% HMDS, 5 min eachTwo immersions for 20 min eachGeneral bacterial morphology
P23-step series: 33%, 66%, 100% HMDS, 10 min eachOne immersion for 10 minCellular actin cortex
P3Direct immersion in 100% HMDSOne immersion for 10 minCervical cells

Spectroscopic and Chromatographic Studies of HMDS Reactions and Derivatives

FTIR and XPS Analysis of HMDS-Modified Surfaces

Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful surface analysis techniques used to characterize the chemical changes on a substrate after modification with HMDS. These methods provide information on the chemical bonds formed and the elemental composition of the surface layer.

FTIR analysis is used to identify functional groups on a surface. When a hydrophilic surface containing hydroxyl (-OH) groups, such as silica (B1680970), is treated with HMDS, the HMDS reacts with these groups. This reaction replaces the hydrophilic -OH groups with hydrophobic trimethylsilyl (-Si(CH₃)₃) groups. The successful modification can be confirmed by FTIR spectra, which show a decrease in the broad absorption band associated with Si-OH groups and the appearance of new peaks corresponding to the C-H bonds of the methyl groups from the silylating agent. researchgate.net For example, in the modification of nanoporous silica films, FTIR has been used to track the reaction of HMDS with Si-OH groups, confirming the increased hydrophobicity of the film. researchgate.net

XPS provides quantitative elemental and chemical state information about the top few nanometers of a surface. After HMDS treatment, XPS survey scans of a modified surface will show the presence of silicon, carbon, and oxygen. High-resolution XPS scans of the Si 2p and C 1s regions can confirm the formation of Si-C and Si-O-Si bonds, characteristic of the bonded trimethylsilyl groups. These techniques are crucial for verifying the success of surface functionalization and for studying the stability and interaction of the HMDS-derived layer with its environment. cmich.edu

The table below summarizes typical spectroscopic data used to confirm surface modification by HMDS.

Analytical TechniqueKey Indicator of HMDS ModificationTypical Observation
FTIRVibrational modes of functional groupsAppearance of C-H stretching/bending peaks; disappearance or reduction of O-H stretching peak.
XPSElemental composition and chemical statesDetection of Si 2p and C 1s peaks corresponding to trimethylsilyl groups.

GC-MS Fragmentation Patterns of HMDS Derivatives

In gas chromatography-mass spectrometry (GC-MS), HMDS is widely used as a derivatizing agent to increase the volatility and thermal stability of polar compounds such as alcohols, carboxylic acids, and sugars. The resulting trimethylsilyl (TMS) derivatives exhibit characteristic fragmentation patterns in the mass spectrometer, which are essential for structural elucidation.

The mass spectral fragmentation of TMS derivatives is well-documented and often involves rearrangements and cleavages influenced by the silicon atom. nih.gov A common feature in the electron ionization (EI) mass spectra of many TMS derivatives is the presence of a prominent ion at a mass-to-charge ratio (m/z) of 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. Another characteristic ion is often observed at m/z 75, which arises from a rearrangement involving the silylated oxygen.

For more complex molecules, the fragmentation patterns provide structural information. In the analysis of TMS-derivatized carbohydrates, specific fragment ions can help distinguish between isomers. nih.gov For example, a fragment ion at m/z 217 is considered diagnostic for TMS-derivatized hexopyranose sugars, while an ion at m/z 361 is often indicative of the TMS derivative of a disaccharide ring structure. researchgate.netresearchgate.net The fragmentation of TMS-oxime derivatives of reducing sugars can yield ions that are specific to the open-chain structure, allowing for differentiation from non-reducing sugars. researchgate.net These well-defined fragmentation pathways are critical for the identification of metabolites in complex biological samples. researchgate.net

The following table lists common fragment ions observed in the GC-MS analysis of TMS derivatives of various compound classes.

Compound ClassDerivative TypeCharacteristic Fragment Ion (m/z)Structural Assignment
GeneralTMS Ether/Ester73[Si(CH₃)₃]⁺
Carbohydrates (Hexoses)TMS Ether217Diagnostic for 1,3-dihydroxylated structures
Carbohydrates (Disaccharides)TMS Ether361Fragment containing a single sugar ring
Steroids (6-hydroxy)TMS Ether319Subclass specific fragment fu-berlin.de
Steroids (11-hydroxy)TMS Ether219Subclass specific fragment fu-berlin.de

Theoretical and Computational Studies of Hexamethyldisilazane

Quantum Chemical Calculations on HMDS Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, which solve approximations of the Schrödinger equation, can predict molecular properties and reaction energetics, offering insights that are often difficult to obtain through experiments alone. For hexamethyldisilazane, such calculations have been primarily employed to gain a mechanistic understanding of its known chemical reactions. The development of Density Functional Theory (DFT) has made these calculations more accessible and routinely used in organic chemistry to investigate molecular properties and reaction mechanisms.

DFT Studies on Reaction Mechanisms Involving HMDS

Density Functional Theory (DFT) is a class of quantum chemical methods that has proven to be a workhorse for predicting the properties and formation of molecules and materials. It is particularly useful for studying reaction mechanisms.

Investigations into the gas-phase decomposition of HMDS using DFT have been conducted to understand its behavior as a precursor in chemical vapor deposition (CVD) for silicon carbonitride thin films. These studies systematically explore various reaction pathways, including both concerted and stepwise routes. The calculations focus on the cleavage of the key bonds within the HMDS molecule: Si-N, Si-C, and N-H.

One of the most studied reactions is the silylation of silica (B1680970) surfaces. Quantum chemical calculations indicate that the reaction of HMDS with silica proceeds via a two-step mechanism. The initial, rate-determining step involves the trimethylsilylation of a surface silanol (B1196071) group (Si-OH), which results in the formation of a reactive intermediate, trimethylaminosilane. In the second step, this intermediate reacts with another surface silanol to produce a second trimethylsilyl (B98337) surface group and ammonia (B1221849). The entire reaction can be explained by the interaction with non-hydrogen-bonded surface silanols, although hydrogen-bonded silanols can serve as adsorption sites.

Ab Initio Investigations of Decomposition Kinetics

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, provide a detailed picture of reaction kinetics. Studies on the gas-phase decomposition of HMDS have been performed using high-level ab initio methods to determine the thermochemistry and kinetics of various breakdown pathways.

These investigations have mapped out both stepwise and concerted decomposition reactions. The process begins with the homolytic cleavage of Si-CH₃, Si-N, or N-H bonds, leading to the formation of free radicals. Subsequent stepwise reactions from these radical intermediates are then explored, along with the corresponding concerted pathways.

A key finding from these studies is that HMDS is capable of producing reactive intermediates like silene and silanimine species upon decomposition. The lowest activation barrier (ΔH₀⧧) found for HMDS decomposition is 66.4 kcal mol⁻¹ for the concerted production of 1,1-dimethylsilene and trimethylsilylamine. The most thermodynamically favorable pathway, with a reaction enthalpy (ΔH₀) of 41.7 kcal mol⁻¹, is the formation of methane (B114726) (CH₄) and N-trimethylsilyl-1,1-dimethylsilanimine. These theoretical studies provide critical data that helps in understanding the reactivity and stability of HMDS under various conditions, particularly at the high temperatures often used in CVD processes.

Calculated Activation and Reaction Enthalpies for Favorable HMDS Decomposition Pathways
Decomposition PathwayProductsActivation Enthalpy (ΔH₀⧧) (kcal mol⁻¹)Reaction Enthalpy (ΔH₀) (kcal mol⁻¹)Reference
Concerted Production1,1-dimethylsilene + Trimethylsilylamine66.4N/A,
Methane EliminationCH₄ + N-trimethylsilyl-1,1-dimethylsilanimineN/A41.7,

Molecular Dynamics Simulations of HMDS Interactions

Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. By using classical mechanics to model a system of interacting particles, MD simulations provide a dynamic view of molecular processes, such as conformational changes, diffusion, and interactions with other molecules or surfaces. While MD simulations are widely used for complex systems like biomolecules, their specific application to study the interactions of a relatively small molecule like this compound is less commonly detailed in published research.

However, the principles of MD are highly applicable to understanding HMDS behavior. For instance, MD simulations could be employed to study the interaction of HMDS with surfaces, a critical aspect of its use as an adhesion promoter in photolithography. Such simulations would model the HMDS molecule in the presence of a substrate, like silicon dioxide, and a solvent, providing insights into adsorption energetics, orientation at the surface, and the influence of solvation. The simulation would require a well-parameterized force field that accurately describes the intramolecular (bond stretching, angle bending) and intermolecular (van der Waals, electrostatic) forces for all components in the system. Challenges in such simulations can include the need for very large simulation boxes to accurately capture effects like hydrophobicity, which can be crucial for stabilizing certain molecular structures and interactions. By tracking the trajectories of atoms, MD can reveal the mechanisms of surface wetting, film formation, and the displacement of other molecules, like water, from the surface.

Modeling of Surface Reactions and Adsorption of HMDS

The role of HMDS as a surface modification agent, particularly for silica-based materials, is one of its most important applications. Computational modeling has been essential in understanding the mechanism and kinetics of its adsorption and reaction on these surfaces.

The reaction of HMDS with a fumed silica surface is a well-studied example. It is widely used to render hydrophilic surfaces hydrophobic, which is crucial for ensuring the adhesion of photoresists in semiconductor manufacturing. The process begins with the dehydration of the wafer surface, which leaves behind hydrophilic silanol (Si-OH) groups. When exposed to HMDS vapor, a chemical reaction occurs.

Theoretical models based on quantum chemical calculations propose a two-step mechanism for this surface reaction. This mechanism has been applied to analyze kinetic data from experiments monitoring the reaction over time. The analysis indicates that under typical conditions, the reaction rate is limited by the adsorption of HMDS onto the surface. While the reaction primarily involves isolated, non-hydrogen-bonded silanols, the more numerous hydrogen-bonded silanols act as adsorption sites, facilitating the process.

Two-Step Mechanism of HMDS Reaction on a Silica Surface
StepDescriptionReactantsProductsReference
1 (Rate-Determining)Trimethylsilylation of a surface silanol group.HMDS + Surface Silanol (≡Si-OH)Trimethylsilyl-grafted surface (≡Si-O

Emerging Research Areas and Future Directions

Biomedical Research Applications of HMDS

Hexamethyldisilazane (HMDS) is increasingly being explored for various applications in biomedical research due to its unique chemical properties. glindiachemicals.com Its primary function revolves around its ability to act as a silylating agent and to modify surfaces, rendering them hydrophobic. platypustech.com

The interaction between a medical implant and the host's biological environment is a critical factor determining the device's success and longevity. nih.govnumberanalytics.com Surface modification of biomedical devices is a key strategy to enhance their biocompatibility. numberanalytics.com HMDS is utilized in this field to treat the surfaces of materials like glass, ceramics, and metals, imparting hydrophobic (water-repellent) properties. glindiachemicals.complatypustech.com This chemical modification can influence protein adsorption and subsequent cellular responses at the implant-tissue interface. numberanalytics.com

Microfluidic devices and biosensors are crucial tools in modern diagnostics, enabling the analysis of minute fluid volumes for applications ranging from disease detection to environmental monitoring. nih.govmdpi.commonash.edu The fabrication of these devices, often called "lab-on-a-chip" systems, frequently relies on techniques adapted from the semiconductor industry, where HMDS is a standard chemical. glindiachemicals.comutdallas.edu

HMDS plays a critical role as an adhesion promoter in photolithography, a key process in fabricating the micro-scale channels and components of these devices. utdallas.eduatamanchemicals.com Before a light-sensitive material called a photoresist is applied to a silicon wafer, the surface is often treated with HMDS vapor. platypustech.comutdallas.edu The silicon surface naturally has hydroxyl (-OH) groups, making it hydrophilic (water-attracting). brighton-science.com HMDS reacts with these groups, replacing them with trimethylsilyl (B98337) groups and rendering the surface hydrophobic. platypustech.comutdallas.edu This transformation is crucial for ensuring that the photoresist adheres properly and uniformly, which is essential for creating the precise, high-resolution patterns required for microfluidic channels and biosensor electrodes. utdallas.edubrighton-science.com The use of a vapor prime technique is preferred as it reduces chemical consumption and contamination. utdallas.edu

In the field of scanning electron microscopy (SEM), proper sample preparation is critical to preserve the fine surface details of biological specimens. A common and effective, yet time-consuming, method is critical point drying (CPD). nih.gov this compound has emerged as a valuable and practical alternative to CPD for dehydrating biological samples. atamanchemicals.comfishersci.com

The HMDS treatment is a chemical drying method that is significantly faster, simpler, and less expensive than CPD, as it does not require specialized high-pressure equipment. nih.govnih.gov The procedure typically involves fixing the tissue, dehydrating it through a graded ethanol (B145695) series, and then immersing it in HMDS before air-drying. nih.gov Studies on soft insect tissues, microbial cells on coal, and other biological specimens have shown that the HMDS treatment successfully preserves surface structures with minimal shrinkage or distortion. nih.govnih.gov While CPD may still be superior for certain delicate samples, such as plant cells with large vacuoles, HMDS provides high-quality results for many applications, making it a preferred method in many labs. nih.govresearchgate.net

Table 1: Comparison of Sample Drying Methods for Scanning Electron Microscopy (SEM)

FeatureThis compound (HMDS) TreatmentCritical Point Drying (CPD)
Procedure Time Approximately 5 minutes for immersion and air drying. nih.govApproximately 1.5 hours. nih.gov
Equipment Standard laboratory glassware; no specialized equipment needed. nih.govRequires a dedicated, expensive critical point dryer. nih.gov
Sample Integrity Preserves excellent surface detail with minimal shrinkage or distortion for many animal tissues and microbial cells. nih.govnih.govConsidered the gold standard for preserving 3D structure, especially for delicate samples. researchgate.net
Reported Issues May cause some shrinkage in connective tissues and extraction of leaf cuticular wax. researchgate.net2spi.comCan be problematic for samples that fragment easily, such as coal particles. nih.gov
Convenience Safer, cheaper, and more practical for routine use and for drying large numbers of samples. nih.govresearchgate.netInvolves high-pressure apparatus, requiring more complex operation. nih.gov

Environmental and Sustainability Aspects of HMDS Use

The widespread industrial use of HMDS, particularly in the semiconductor and materials science sectors, necessitates an understanding of its environmental behavior and fate. nih.govebi.ac.uk

When released into the environment, the fate of HMDS depends on the specific compartment (air, water, or soil). nih.gov

In the Atmosphere: With a relatively high vapor pressure, HMDS released to the air will exist solely as a vapor. nih.gov It is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 18 days. nih.gov Research has also shown that gaseous HMDS can be effectively degraded using UV irradiation in the presence of water vapor, a process driven by OH free-radical oxidation. nih.gov One study found that with UV (185+254nm) irradiation in humid air, over 90% of initial HMDS could be degraded in just 12 seconds. nih.gov

In Water: HMDS has very low water solubility and is expected to volatilize from water surfaces. ospar.org The estimated volatilization half-lives for a model river and lake are 9.9 hours and 8.9 days, respectively. nih.gov It is known to hydrolyze, or react with water, to form trimethylsilanol (B90980) (TMS) and ammonia (B1221849). researchgate.net Based on its chemical structure, significant aerobic biodegradation in water is not expected. ospar.org The potential for bioconcentration in aquatic organisms is considered low. nih.gov

In Soil: If released to soil, HMDS is expected to have moderate mobility. nih.gov Volatilization from moist soil surfaces is an important fate process. nih.gov It is also expected that HMDS will hydrolyze to form dimethylsilanediol, which can then be metabolized by soil microorganisms. ospar.org

Table 2: Environmental Fate and Degradation of this compound

Environmental CompartmentPrimary Fate Process(es)Key Degradation Products / Half-Life
Air Vapor-phase reaction with hydroxyl radicals; Photolysis. nih.govnih.govEstimated atmospheric half-life of 18 days. nih.gov
Water Volatilization; Hydrolysis. nih.govresearchgate.netEstimated volatilization half-life of ~10 hours (river) to ~9 days (lake). nih.gov Hydrolyzes to form trimethylsilanol and ammonia. researchgate.net
Soil Volatilization; Hydrolysis. nih.govospar.orgHydrolyzes to form dimethylsilanediol, which is then biodegradable. ospar.org

The use of HMDS in industrial processes may result in its release into the environment through various waste streams. nih.gov When HMDS enters wastewater, it is expected that it will be removed primarily through adsorption onto sewage sludge, a behavior analogous to other silicone compounds. ospar.org The subsequent fate of the HMDS would then depend on the disposal method of the sludge. For instance, if the sludge is mixed with soil, the HMDS is expected to hydrolyze. ospar.org

While analytical techniques such as gas chromatography/tandem mass spectrometry (GC-MS/MS) are used to detect a wide range of chemical contaminants in municipal wastewater effluent, the focus of current research is typically on identifying emerging contaminants like pharmaceuticals or polymer additives. ca.govresearchgate.net There is no indication in the reviewed literature that HMDS is used as an agent for the detection of other contaminants in wastewater treatment processes. Instead, the focus is on understanding the fate of HMDS itself within these systems. ospar.org

Green Chemistry Principles in HMDS-Related Processes

The application of green chemistry principles to processes involving this compound (HMDS) is a growing area of focus, aiming to reduce environmental impact and enhance sustainability. sigmaaldrich.com Green chemistry emphasizes waste prevention, maximizing atom economy, and using less hazardous chemicals, all of which are relevant to HMDS reactions. tradebe.comepa.gov

HMDS-mediated reactions align with several key principles of green chemistry:

Waste Prevention: Many reactions utilizing HMDS are notably efficient and produce minimal waste. For instance, when used as a silylating agent for alcohols, phenols, or amines, the primary byproduct is ammonia (NH₃). sigmaaldrich.comchemicalbook.com Because ammonia is a gas, it can be easily removed from the reaction mixture, driving the reaction to completion and simplifying purification. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reagents into the final product. tradebe.com HMDS-mediated amidination reactions, which can be conducted under solvent-free conditions, demonstrate high efficiency and good yields, representing a high degree of atom economy. organic-chemistry.org

Use of Catalysts: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can perform a single reaction multiple times. tradebe.comepa.gov While HMDS itself has poor silylating power, its activity can be significantly enhanced by various catalysts, reducing the need for harsh reaction conditions. researchgate.netresearchgate.net Furthermore, protocols using catalysts like iron(II) sulfate (B86663) heptahydrate, an inexpensive and environmentally friendly option, have been developed for multi-component reactions involving HMDS. researchgate.net

Safer Solvents and Auxiliaries: A core tenet of green chemistry is to avoid or reduce the use of auxiliary substances like solvents. tradebe.com Research has shown that several HMDS-mediated reactions, such as the synthesis of N-sulfonylformamidines and the silylation of alcohols and phenols with certain catalysts, can be performed effectively under solvent-free conditions. organic-chemistry.orgresearchgate.net

Design for Degradation: The development of materials that can be broken down into benign substances after their useful life is crucial for a circular economy. A notable example is the use of the zinc-based catalyst, Zn(HMDS)₂, which not only facilitates the synthesis of various polyesters through ring-opening polymerization but can also be used to degrade these polyesters back into valuable products with high efficiency. acs.org This demonstrates a circular approach to sustainable materials.

By focusing on catalytic efficiency, solvent-free conditions, and designing processes with benign byproducts, the use of HMDS in chemical synthesis is evolving to meet modern standards of sustainability. organic-chemistry.orgacs.org

Novel Catalytic Roles of HMDS in Organic Transformations

This compound (HMDS) is well-established as a silylating agent, often used to protect reactive functional groups like alcohols and amines during complex organic syntheses. chemicalbook.comatamanchemicals.com However, its utility has expanded significantly, with emerging research highlighting its role as a mediator and a precursor to potent catalysts in a variety of organic transformations.

The main drawback of HMDS as a silylating agent is its low reactivity, which often necessitates forceful conditions or the use of a catalyst to activate it. researchgate.net A wide range of catalysts have been successfully employed for this purpose, enabling efficient trimethylsilylation of alcohols, phenols, and thiols under milder conditions. researchgate.netresearchgate.net

Beyond its role as a reagent requiring activation, HMDS and its derivatives are now being explored for more direct catalytic functions:

Ammonia Source in Heterocycle Synthesis: HMDS can serve as an effective in situ source of ammonia. This has been applied in the synthesis of heterocycles, such as converting 1H-furan-2,5-dione into 1H-pyrrole-2,5-dione and in the one-pot synthesis of α-amino phosphonates. researchgate.net

Mediator in Amidination Reactions: HMDS has been shown to mediate the efficient synthesis of N-sulfonylformamidines and N-arylformamidines from formamides and sulfonamides or anilines. organic-chemistry.orgacs.org These reactions proceed under metal-free, oxidant-free, and often solvent-free conditions, offering a green and highly efficient protocol. organic-chemistry.org

Component in Multi-Component Reactions: In the presence of an environmentally friendly iron catalyst, HMDS participates in a four-component reaction with carbonyl compounds, benzyl (B1604629) chloroformate, and allyltrimethylsilane (B147118) to produce protected homoallylic amines. researchgate.net

Precursor to Catalysts: Metal amides derived from the deprotonation of HMDS, such as Lithium bis(trimethylsilyl)amide (LiHMDS), Sodium bis(trimethylsilyl)amide (NaHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS), are widely used as strong, non-nucleophilic bases in organic synthesis. chemicalbook.com More recently, metal complexes like Zn(HMDS)₂ have been identified as highly versatile transesterification catalysts for both the synthesis and degradation of polyesters, contributing to a circular materials economy. acs.org

The table below summarizes several modern catalytic systems involving HMDS.

TransformationRole of HMDSCatalyst/PromoterKey FeaturesReference
Silylation of Alcohols/PhenolsSilylating AgentBi(OTf)₃Highly efficient, chemoselective, solvent-free conditions. researchgate.net
Silylation of Alcohols/PhenolsSilylating AgentAnatase TiO₂ NanoparticlesHeterogeneous, recyclable catalyst, works at room temperature. researchgate.net
Amidination of SulfonamidesMediator/ReagentNone (HMDS-mediated)Metal-free, oxidant-free, solvent-free, high efficiency. organic-chemistry.org
Synthesis of Homoallylic AminesReagentIron(II) sulfate heptahydrateNovel four-component reaction, environmentally friendly catalyst. researchgate.net
Polyester Synthesis & DegradationCatalyst Precursor (forms Zn(HMDS)₂)Zn(HMDS)₂Versatile transesterification, enables circular materials economy. acs.org
Synthesis of N-Alkyl/Aryl ImidesPromoter/ReagentLewis Acids (e.g., ZnCl₂)Efficient synthesis from dicarboxylic anhydrides and amines. acs.org

This compound in Advanced Manufacturing and Industrial Processes

This compound (HMDS) is an indispensable chemical in several advanced manufacturing and industrial processes, most notably in the fabrication of semiconductors and high-tech electronics. marketpublishers.com Its ability to precisely modify surfaces at the molecular level makes it a critical component in producing increasingly complex and miniaturized devices. marketpublishers.combrighton-science.com

Key applications include:

Photolithography in Semiconductor Manufacturing: The most significant industrial use of HMDS is as an adhesion promoter for photoresists on silicon wafers. marketpublishers.comdischeminc.com The silicon wafer surface is naturally hydrophilic due to the presence of hydroxyl (-OH) groups and adsorbed water, which prevents the organic, hydrophobic photoresist from adhering uniformly. brighton-science.combiolinscientific.com HMDS treatment, often applied from a vapor phase in a vacuum chamber, reacts with these hydroxyl groups, replacing them with trimethylsilyl groups. chemicalbook.combiolinscientific.com This reaction renders the wafer surface hydrophobic, ensuring strong adhesion of the photoresist. discheminc.combiolinscientific.com This enhanced adhesion is vital for achieving high-fidelity pattern transfer during etching, reducing defects, and increasing chip yields, a factor of paramount importance as manufacturers move to advanced nodes like 3nm and beyond. marketpublishers.com

Microelectromechanical Systems (MEMS) and Sensors: In MEMS fabrication, which involves microscopic moving parts, surface properties are critical. HMDS is used to functionalize surfaces to prevent stiction—the undesirable adhesion of components—which ensures the long-term reliability of devices such as accelerometers, gyroscopes, and pressure sensors. marketpublishers.com

Dry Etching and Plasma Processing: HMDS serves as a precursor in plasma-enhanced chemical vapor deposition (PECVD) and reactive ion etching (RIE). marketpublishers.comchemicalbook.com In dry etching, it can act as a passivation precursor, protecting the sidewalls of etched features. This is instrumental in creating the high aspect ratio structures required for modern transistor architectures like FinFET and gate-all-around (GAA). marketpublishers.com It is also used to deposit thin films of silicon carbonitride (SiCN), which have valuable mechanical and electronic properties. chemicalbook.comchemicalbook.com

Printed Electronics and Flexible Displays: The manufacturing of flexible OLED panels, electronic paper, and other printed electronics often relies on polymer substrates. HMDS is used to modify these substrate surfaces to improve the adhesion and uniformity of printed inks, which is crucial for roll-to-roll manufacturing processes. marketpublishers.com

The table below provides an overview of HMDS applications in advanced manufacturing.

Industrial ProcessSpecific ApplicationFunction of HMDSImpactReference
Semiconductor ManufacturingPhotolithographyAdhesion promoter for photoresist on silicon wafers.Increases chip yield, enables high-fidelity patterning for advanced nodes. marketpublishers.combrighton-science.comdischeminc.com
MEMS FabricationSurface FunctionalizationReduces stiction between micro-components.Improves reliability and longevity of sensors and actuators. marketpublishers.com
Advanced Transistor FabricationDry Etching (RIE)Passivation precursor for sidewall protection.Enables high aspect ratio features in FinFET and GAA transistors. marketpublishers.com
Thin Film DepositionPlasma-Enhanced Chemical Vapor Deposition (PECVD)Molecular precursor for SiCN films.Creates films with excellent mechanical, optical, and electronic properties. chemicalbook.comchemicalbook.com
Flexible Electronics & DisplaysSubstrate Surface ModificationImproves ink adhesion and print uniformity.Facilitates roll-to-roll manufacturing of flexible devices. marketpublishers.com

Cross-Disciplinary Research Integrating HMDS Chemistry

The unique reactivity and surface modification capabilities of this compound have spurred significant cross-disciplinary research, bridging chemistry with materials science, nanotechnology, and biomedical applications. scirp.orgweizmann.ac.il The study of HMDS is no longer confined to pure chemistry but is integral to developing new technologies and analytical methods in diverse fields.

Integration with Materials Science and Nanotechnology: This is perhaps the most prominent area of cross-disciplinary research involving HMDS. scirp.orgumd.edu

Surface Engineering: HMDS is a key tool for tailoring the surface properties of materials. It is used to render silica (B1680970) aerogels hydrophobic, a necessary modification for their use in semiconductors and pharmaceuticals. platypustech.com This ability to control surface energy is fundamental in materials science for applications ranging from creating water-repellent coatings to managing fluid dynamics on a micro-scale. connexpharma.ingelest.com

Nanomaterials Fabrication: In nanotechnology, HMDS is used as a precursor in plasma deposition processes to create thin films of silicon carbonitride (SiCN) with specific properties. chemicalbook.comchemicalbook.com The principles of HMDS chemistry are also relevant in the study and modification of nanoparticles and nanotubes, where surface characteristics dictate material behavior and integration into larger systems. umd.edualliedacademies.org The development of self-assembling structures, a cornerstone of bottom-up nanotechnology, can also be facilitated by surface templates prepared using agents like HMDS. umd.edu

Integration with Analytical Chemistry and Biomedical Research:

Advanced Analytical Techniques: In analytical science, HMDS is a critical derivatization agent for gas chromatography (GC) and mass spectrometry (MS). glindiachemicals.com It reacts with polar functional groups (-OH, -NH, -SH) in analytes, replacing active hydrogens with trimethylsilyl (TMS) groups. chemicalbook.comchemicalbook.com This process increases the volatility and thermal stability of the compounds, allowing for the GC analysis of otherwise non-volatile substances like sugars, amino acids, and pharmaceuticals. chemicalbook.comconnexpharma.in

Electron Microscopy Sample Preparation: In biomedical and materials research, HMDS serves as a drying agent for preparing biological samples for scanning electron microscopy (SEM). atamanchemicals.comchemicalbook.com It is used as an alternative to critical point drying, effectively dehydrating cells and tissues while preserving their surface morphology. atamanchemicals.com

Smart Materials for Healthcare: The synergy between smart materials and nanotechnology is creating new avenues in healthcare, such as advanced drug delivery systems. alliedacademies.org While direct applications are still emerging, the surface modification principles demonstrated by HMDS are fundamental to creating nanoparticles and smart polymers that can target specific cells or respond to stimuli, a key area of cross-disciplinary research. alliedacademies.org

The integration of HMDS chemistry across these fields demonstrates how a single, versatile compound can become a foundational tool, enabling progress in areas far beyond its original application scope. This "cross-pollination" is critical for scientific innovation, where expertise from different disciplines converges to solve complex challenges. openaccessgovernment.orgnih.gov

Q & A

Q. What are the critical safety protocols for handling HMDS in laboratory settings?

HMDS is highly flammable (flash point: 27°C), toxic (H311, H331), and corrosive (H314) . Key precautions include:

  • Use NIOSH-certified respirators with organic vapor/amine gas filters .
  • Avoid ignition sources and static discharge; ground equipment during transfer .
  • Wear chemical-resistant gloves (e.g., nitrile) and eye protection .
  • Work in well-ventilated areas or fume hoods .

Q. How should HMDS be stored to maintain stability and minimize risks?

  • Store in sealed containers under nitrogen to prevent moisture absorption .
  • Keep away from heat (>27°C), oxidizing agents, and acids to avoid decomposition .
  • Follow DOT guidelines for flammable liquids (Class 3) and corrosion (Class 8) during transport .

Q. What are HMDS’s primary applications in organic synthesis?

HMDS is widely used for:

  • Silylation of alcohols/phenols : Catalyzes trimethylsilyl group transfer under mild conditions, e.g., with Succinimide-N-sulfonic acid (SuSA) .
  • Derivatization in GC/MS : Enhances volatility of polar compounds via pyrolysis with HMDS .
  • Protecting groups : Temporarily masks reactive sites in heterocyclic synthesis .

Advanced Research Questions

Q. How can HMDS-mediated silylation reactions be optimized for high yields?

  • Catalyst selection : SuSA increases reaction efficiency at room temperature .
  • Solvent choice : Use aprotic solvents (e.g., butyronitrile) to prevent side reactions .
  • Moisture control : Anhydrous conditions are critical; pre-dry reagents with molecular sieves .
  • Reaction monitoring : Track progress via TLC or NMR for trimethylsilyl (~0.1 ppm) signals .

Q. How should researchers address contradictions in HMDS toxicity data across literature?

  • Data validation : Cross-reference SDSs (e.g., acute oral toxicity varies between sources) .
  • Contextual analysis : Consider test models (e.g., LC50 for Pimephales promelas: 167 mg/L vs. Daphnia magna: 186 mg/L) .
  • Precautionary principle : Assume worst-case thresholds (e.g., HMIS health hazard rating: 3/4) .

Q. What methodologies assess HMDS’s ecological impact in laboratory waste streams?

  • Aquatic toxicity testing : Use standardized assays (e.g., OECD 203 for fish, OECD 202 for Daphnia) .
  • Degradation studies : Monitor hydrolysis products (e.g., hexamethyldisiloxane) via GC/MS .
  • Disposal compliance : Treat waste via licensed facilities to avoid environmental release .

Specialized Methodological Scenarios

Q. How does HMDS compare to critical point drying (CPD) in SEM sample preparation?

  • Advantages : HMDS is faster, avoids high-pressure equipment, and preserves delicate structures (e.g., fungal hyphae) .
  • Limitations : May cause minor shrinkage in plant tissues compared to CPD .
  • Protocol : Dehydrate samples in ethanol, replace with HMDS, and air-dry under a fume hood .

Q. What role does HMDS play in plasma-enhanced chemical vapor deposition (PECVD)?

  • SiBCN film synthesis : HMDS acts as a silicon precursor with triethylaminoborane and ammonia, enabling low-temperature deposition of high-purity films .
  • Parameter optimization : Adjust plasma power (50–200 W) and HMDS flow rate (5–20 sccm) to control film stoichiometry .

Q. How do HMDS’s physicochemical properties influence reaction design?

  • Low density (0.77 g/cm³) : Facilitates phase separation in biphasic systems .
  • High volatility (bp: 126°C) : Requires reflux condensers for elevated-temperature reactions .
  • Surface tension (17.9 mN/m at 25°C) : Impacts wetting behavior in sol-gel processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.